Isonerylgeraniol-18-oic acid
Description
Significance of Diterpenes in Chemical Biology and Natural Product Research
Diterpenes, composed of four isoprene (B109036) units, play crucial roles in the chemical defenses of plants and marine organisms, and they have been the source of numerous compounds with therapeutic applications. mdpi.com Their significance stems from their vast structural diversity, which gives rise to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The study of diterpenes provides valuable insights into biosynthetic pathways and enzyme function, contributing to the broader understanding of chemical biology. Furthermore, their unique and often complex structures present challenging targets for total synthesis, driving innovation in organic chemistry.
Overview of Linear Diterpenes and their Structural Diversity
While many diterpenes are characterized by their polycyclic ring systems, a smaller but significant subgroup consists of linear or acyclic structures. mdpi.com These linear diterpenes, while less common, exhibit considerable structural diversity through variations in oxygenation patterns, stereochemistry, and the presence of various functional groups. This structural variety contributes to their diverse biological activities, which include antimicrobial and anti-inflammatory effects. mdpi.com The study of linear diterpenes from natural sources, such as the brown alga Bifurcaria bifurcata, has revealed a wealth of novel and structurally intriguing compounds.
Contextualization of Isonerylgeraniol-18-oic acid as a Natural Product
This compound is a linear diterpenoid that has been isolated from the leaves of Calocedrus microlepis var. formosana, a plant species native to Taiwan. researchgate.net Its identification as a natural product places it within the broader context of phytochemical research and the exploration of botanical sources for novel bioactive compounds. The elucidation of its structure was achieved through spectroscopic methods, revealing its acyclic carbon skeleton, a characteristic of linear diterpenes. researchgate.net
Rationale for Comprehensive Research on this compound
The rationale for a comprehensive investigation of this compound is multi-faceted. Firstly, as a relatively understudied linear diterpene, it represents an opportunity to discover novel biological activities. frontiersin.org The structural uniqueness of linear diterpenes suggests that they may interact with biological targets in ways that differ from their cyclic counterparts. Secondly, understanding the biosynthetic pathway leading to this compound in Calocedrus microlepis var. formosana could provide valuable insights into the enzymatic machinery responsible for the formation of such acyclic structures. Finally, the potential for chemical synthesis and the creation of analogues could open avenues for structure-activity relationship (SAR) studies, potentially leading to the development of new therapeutic leads. openaccessjournals.com
Scope and Objectives of the Research Outline on this compound
The primary goal of this research outline is to systematically investigate the chemical and biological properties of this compound. The scope of this research will encompass its isolation and purification, structural characterization, evaluation of its biological activities, and exploration of its synthetic accessibility.
The specific objectives are:
To develop an efficient and scalable method for the isolation of this compound from its natural source.
To conduct a comprehensive screening of the compound for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects.
To elucidate the mechanism of action for any significant biological activities observed.
To investigate the biosynthetic pathway of this compound in Calocedrus microlepis var. formosana.
To develop a total synthesis route for this compound to enable further biological evaluation and the synthesis of structural analogues for SAR studies.
Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2Z,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13- |
InChI Key |
USXGDFAHMRCBBX-AGZUIYMTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies of Isonerylgeraniol 18 Oic Acid
Historical Account of Isonerylgeraniol-18-oic acid Isolation from Calocedrus microlepis var. formosana
This compound was first reported as a new natural product isolated from the leaves of Calocedrus microlepis var. formosana, a plant indigenous to Taiwan. researchgate.net In the initial study, this compound was identified as a novel linear diterpene. researchgate.net The structural elucidation of this compound was accomplished through extensive spectral studies, which are crucial for determining the precise arrangement of atoms and functional groups within a molecule. researchgate.net
Alongside this compound, several other known compounds were also isolated from the same plant source. These included 15-methoxypinusolidic acid, which was another new compound identified as a labdane (B1241275) diterpene, as well as the known compounds taiwaniaflavone, nerylgeraniol-18-oic acid, 3-(3,4-dihydroxyphenyl)-1-propanol, and amentoflavone. researchgate.net The co-occurrence of these diverse chemical entities highlights the rich phytochemical profile of Calocedrus microlepis var. formosana.
Methodologies for Isolation and Purification from Biological Sources
The isolation and purification of this compound from its natural source involve a multi-step process that begins with the extraction from plant biomass, followed by various chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals.
Extraction Protocols for Plant Biomass
The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the leaves of Calocedrus microlepis var. formosana. This process is designed to efficiently remove the desired diterpenes from the plant cells.
A common approach involves the use of organic solvents to extract the chemical constituents. The dried and powdered plant material is typically subjected to extraction with a non-polar solvent like hexane, followed by a more polar solvent such as acetone or ethanol. This sequential extraction helps to separate compounds based on their polarity. For diterpenes, which are generally non-polar to moderately polar, solvents like hexane and ethyl acetate are effective.
The following table outlines a representative extraction protocol:
| Step | Procedure | Purpose |
| 1. Preparation | Air-dry the leaves of Calocedrus microlepis var. formosana and grind them into a fine powder. | To increase the surface area for efficient solvent penetration. |
| 2. Initial Extraction | Macerate or percolate the powdered plant material with hexane at room temperature for an extended period (e.g., 48-72 hours), with repeated solvent changes. | To extract non-polar compounds, including many diterpenes. |
| 3. Secondary Extraction | After hexane extraction, subject the residual plant material to extraction with a solvent of intermediate polarity, such as ethyl acetate or acetone. | To extract moderately polar compounds that were not soluble in hexane. |
| 4. Concentration | Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator. | To obtain a concentrated crude extract for further purification. |
Chromatographic Separation Techniques for this compound
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound in a pure form.
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Depending on the polarity of the target compound and the impurities, either normal-phase or reverse-phase chromatography can be employed.
Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. Non-polar compounds elute first, while polar compounds are retained more strongly. For the separation of diterpenes from Calocedrus, silica gel column chromatography is commonly used. The mobile phase typically consists of a gradient of hexane and ethyl acetate, with the polarity gradually increasing to elute compounds of increasing polarity.
Reverse-Phase Chromatography: Here, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of methanol and water). Polar compounds elute first, and non-polar compounds are retained longer. This technique is particularly useful for separating compounds that are not well-resolved by normal-phase chromatography.
The following table provides an example of a normal-phase column chromatography protocol for the fractionation of a crude extract:
| Parameter | Specification |
| Stationary Phase | Silica gel (70-230 mesh) |
| Mobile Phase | Stepwise gradient of n-hexane and ethyl acetate |
| Elution Gradient | 100% n-hexane -> increasing proportions of ethyl acetate -> 100% ethyl acetate |
| Fraction Collection | Fractions are collected based on the elution profile and monitored by Thin Layer Chromatography (TLC). |
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis of the purity of fractions and for the final purification of the target compound (preparative HPLC).
Analytical HPLC: This is used to monitor the progress of purification and to determine the purity of the isolated compound. It utilizes columns with smaller particle sizes for high efficiency.
Preparative HPLC: This is employed for the final purification of this compound from the enriched fractions obtained from column chromatography. It uses larger columns to handle larger sample loads. Both normal-phase and reverse-phase HPLC can be used. For diterpene acids, reverse-phase HPLC with a C18 column and a mobile phase of methanol and water, often with a small amount of acid (like formic acid) to improve peak shape, is a common choice.
A typical preparative HPLC setup for the final purification is detailed below:
| Parameter | Specification |
| Column | Reverse-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol and Water (e.g., 85:15 v/v) |
| Flow Rate | 2-4 mL/min |
| Detection | UV detector at a suitable wavelength (e.g., 210 nm) |
Flash Chromatography: This is a modification of column chromatography that uses a slightly smaller particle size for the stationary phase and pressure to force the mobile phase through the column, resulting in a faster and more efficient separation than traditional gravity-fed column chromatography. It is often used for the rapid fractionation of crude extracts.
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that does not use a solid support. It relies on the partitioning of the solute between two immiscible liquid phases. One phase is held stationary while the other is pumped through. CCC is particularly advantageous for separating polar compounds and avoiding irreversible adsorption that can occur on solid supports. The selection of the two-phase solvent system is critical for a successful separation. For diterpenes, solvent systems based on hexane-ethyl acetate-methanol-water (HEMWat) are frequently employed.
Advanced Spectroscopic and Spectrometric Approaches in Structural Characterization
The definitive structure of this compound, with the chemical formula C₂₀H₃₂O₃, is established through a synergistic application of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
NMR spectroscopy serves as the cornerstone for elucidating the carbon framework and the connectivity of protons within the molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the atomic arrangement.
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure of this compound.
The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key diagnostic signals would include those for olefinic protons, protons adjacent to oxygen-bearing functional groups (such as the carboxylic acid and alcohol), and methyl and methylene protons along the diterpenoid chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are instrumental in deducing the immediate electronic environment and the number of neighboring protons for each hydrogen atom.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum would indicate the type of carbon atom present, such as those of the carboxylic acid carbonyl, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons in the chain.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ) ppm | Multiplicity |
| ~12.0-12.5 | singlet |
| ~5.0-5.5 | multiplet |
| ~4.0-4.2 | doublet |
| ~1.6-2.5 | multiplet |
| ~1.0-1.8 | multiplet |
| ~0.8-1.0 | multiplet |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the sequence of protons in the aliphatic chains and the connectivity between olefinic and allylic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the signals in the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different structural fragments of the molecule, for instance, linking methyl groups to the main carbon chain and confirming the positions of the carboxylic acid and hydroxyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. This information is critical for determining the stereochemistry of the molecule, particularly the geometry around the double bonds (E/Z configuration).
High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. The experimentally measured mass is compared with the calculated mass for potential formulas, with a high degree of accuracy. For this compound (C₂₀H₃₂O₃), the expected exact mass would be 320.2351.
| HRMS Data | |
| Molecular Formula | C₂₀H₃₂O₃ |
| Calculated Exact Mass | 320.2351 Da |
| Observed Mass [M+Na]⁺ | 343.2243 Da nih.gov |
Tandem mass spectrometry (MS/MS) provides valuable information about the structural fragments of the molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern of this compound can help to confirm the presence of specific structural motifs. For example, the loss of water (H₂O) or carbon dioxide (CO₂) from the precursor ion would be indicative of the hydroxyl and carboxylic acid functional groups, respectively.
Experimental LC-MS data shows a precursor ion of [M-2H₂O+H]⁺ at an m/z of 285.221, suggesting the loss of two water molecules from the protonated molecule. nih.gov
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| 285.221405 | 121.101097, 267.210510, 257.226410, 161.132599 | Fragmentation of the diterpenoid backbone nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp absorption band around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid, and another broad absorption around 3200-3600 cm⁻¹ for the O-H stretching of the alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. This compound contains isolated double bonds, which would result in UV absorptions in the lower wavelength region of the UV spectrum. The absence of significant absorption at higher wavelengths would confirm the lack of extended conjugation in the molecule.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
The precise three-dimensional arrangement of atoms within a molecule, known as its stereochemistry, is crucial for understanding its biological activity and chemical properties. While spectroscopic methods provide valuable information about the connectivity of atoms, X-ray crystallography stands as a definitive technique for determining the absolute and relative stereochemistry of a crystalline compound.
In the case of this compound and related diterpenoids, obtaining a single crystal suitable for X-ray diffraction analysis is a critical first step. This process often involves meticulous crystallization experiments, exploring various solvents and conditions to encourage the formation of a well-ordered crystal lattice.
Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. By applying complex mathematical algorithms, scientists can translate this pattern into a detailed electron density map, which reveals the precise spatial coordinates of each atom in the molecule. This allows for the unambiguous determination of the relative stereochemistry, defining the orientation of different parts of the molecule in relation to one another.
To establish the absolute stereochemistry, which is the exact spatial arrangement of the atoms in a chiral molecule, anomalous dispersion techniques are often employed. This involves using X-rays of a specific wavelength that can interact differently with the electrons of certain atoms, allowing for the differentiation between a molecule and its non-superimposable mirror image.
While direct X-ray crystallographic data for this compound is not extensively reported in publicly available literature, the methodology remains a gold standard for the structural confirmation of novel natural products. The determination of the stereochemistry of related diterpenes through this method provides a strong precedent for its applicability.
Computational Chemistry in Supporting Structural Assignments
In modern natural product chemistry, computational methods have become an indispensable tool for supporting and validating structural assignments made through experimental techniques. These in silico approaches provide a theoretical framework for understanding the properties and behavior of molecules, offering insights that can corroborate or challenge experimentally derived structures.
For a molecule like this compound, computational chemistry can be employed in several key ways. One of the most common applications is the calculation of nuclear magnetic resonance (NMR) chemical shifts. By creating a 3D model of a proposed structure, quantum mechanical calculations can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with the experimental data. A high degree of correlation between the calculated and experimental shifts provides strong evidence for the correctness of the proposed structure. This is particularly useful in resolving ambiguities that may arise from complex or overlapping signals in the experimental spectra.
Furthermore, computational models can be used to predict the thermodynamic stability of different possible stereoisomers. By calculating the relative energies of various conformations and configurations, chemists can identify the most likely structure from a pool of potential candidates. This is especially valuable when experimental data alone is insufficient to definitively assign the stereochemistry.
Biosynthetic Pathways and Metabolic Origins of Isonerylgeraniol 18 Oic Acid
Proposed Biosynthetic Precursors and Enzymatic Steps for Linear Diterpene Formation
The biosynthesis of all terpenoids, including linear diterpenes like isonerylgeraniol-18-oic acid, begins with two five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These fundamental precursors are synthesized through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The sequential head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately, geranylgeranyl diphosphate (GGPP, C20), the direct precursor to diterpenoids. nih.govmdpi.com
The formation of the linear diterpene backbone of this compound from GGPP is a critical step. While many diterpenes undergo complex cyclization reactions, the biosynthesis of this compound involves the maintenance of a linear, or acyclic, carbon skeleton. This process is catalyzed by specific diterpene synthases (diTPSs) that hydrolyze the diphosphate group from GGPP to generate a geranylgeranyl carbocation, which is then quenched by water to form a linear alcohol, a key intermediate in the pathway.
Investigation of Geranylgeranyl Diphosphate (GGPP) as a Key Intermediate
Geranylgeranyl diphosphate (GGPP) is the universal precursor for all diterpenoids. nih.govnumberanalytics.comresearchgate.net It is a 20-carbon isoprenoid diphosphate synthesized from one molecule of DMAPP and three molecules of IPP through the action of GGPP synthase (GGPPS). researchgate.net The central role of GGPP in diterpene biosynthesis is well-established, serving as the substrate for a diverse array of diterpene synthases (diTPSs) that catalyze the formation of various cyclic and acyclic diterpene skeletons. numberanalytics.comcjnmcpu.comcjnmcpu.com The biosynthesis of this compound is therefore fundamentally dependent on the availability of the GGPP pool within the producing organism.
Putative Diterpene Synthases and their Catalytic Mechanisms
The transformation of GGPP into the vast diversity of diterpene structures is orchestrated by diterpene synthases (diTPSs). cjnmcpu.comcjnmcpu.com These enzymes are broadly classified into two main classes based on their catalytic mechanisms. researchgate.net Class I diTPSs utilize a metal-dependent ionization of the diphosphate group to initiate catalysis, while Class II diTPSs employ a protonation-initiated cyclization mechanism. researchgate.net
For the formation of a linear diterpene like isonerylgeraniol, a Class I-type mechanism is proposed. This would involve the ionization of GGPP to form a geranylgeranyl carbocation. However, instead of undergoing intramolecular cyclization, this reactive intermediate is thought to be trapped by a water molecule, leading to the formation of a linear diterpene alcohol. The specific diTPS responsible for the synthesis of the isonerylgeraniol backbone has not been definitively characterized, but it is hypothesized to belong to a family of synthases that favor the formation of acyclic products.
Terminal Oxidation Enzymes Leading to Carboxylic Acid Functionality
The final step in the biosynthesis of this compound is the oxidation of the terminal alcohol group to a carboxylic acid. This transformation is typically catalyzed by a series of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and/or alcohol dehydrogenases. nih.govcjnmcpu.comnih.gov
CYPs are a large and diverse family of heme-containing enzymes that play a crucial role in the modification of terpenoid skeletons, often introducing hydroxyl groups that can be further oxidized. nih.govmdpi.comnih.gov The conversion of the terminal alcohol of the isonerylgeraniol precursor likely proceeds through an aldehyde intermediate, which is then further oxidized to the final carboxylic acid. This sequential oxidation adds to the chemical diversity and functional specialization of the resulting diterpenoid. mdpi.com
Isotopic Labeling Studies for Tracing Biosynthetic Intermediates
Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into final products. researchgate.netslideshare.netbeilstein-journals.org While specific isotopic labeling studies on this compound are not extensively reported in the available literature, the general principles of diterpene biosynthesis have been confirmed through such methods. researchgate.netslideshare.netchemistryviews.org
For instance, feeding experiments using ¹³C-labeled glucose or deuterated precursors can help identify the origin of the carbon skeleton and track the rearrangements and stereochemical course of enzymatic reactions. chemistryviews.orgresearchgate.net Such studies have been instrumental in understanding the mechanisms of various terpene cyclases and could be applied to definitively trace the biosynthetic route to this compound, confirming the role of GGPP and identifying key intermediates. beilstein-journals.orgresearchgate.net
Genetic and Molecular Regulation of this compound Biosynthesis in Producing Organisms
The biosynthesis of diterpenoids in plants is a tightly regulated process, influenced by developmental cues and environmental stresses. cjnmcpu.comnih.gov The expression of genes encoding biosynthetic enzymes, such as diTPSs and CYPs, is often controlled by specific transcription factors. nih.gov For example, in response to stimuli like UV-B radiation or pathogen attack, plants can upregulate the expression of genes involved in the production of defensive secondary metabolites, including diterpenes. numberanalytics.comnih.gov
While the specific regulatory network governing this compound biosynthesis is yet to be fully elucidated, it is likely to be under the control of a complex interplay of transcription factors, such as those from the MYB and bHLH families, which are known to regulate terpenoid biosynthetic pathways in various plant species.
Chemotaxonomic Significance of this compound within the Calocedrus Genus
The distribution of specialized metabolites like this compound can have significant chemotaxonomic implications, helping to classify and differentiate between plant species. This compound has been isolated from Calocedrus macrolepis (synonymous with Calocedrus microlepis). researchgate.netresearchgate.net The presence of this and other related diterpenes contributes to the unique chemical profile of this species.
The genus Calocedrus, which includes species like Incense Cedar (Calocedrus decurrans), is known to produce a variety of terpenoids, including diterpene phenols and other aromatic compounds. usda.govresearchgate.netthieme-connect.com The occurrence of this compound in Calocedrus macrolepis provides a specific chemical marker that can be used in chemotaxonomic studies to understand the phylogenetic relationships within the Calocedrus genus and the broader Cupressaceae family. Further investigation into the distribution of this compound across other Calocedrus species could provide valuable insights into their evolutionary history and chemical ecology.
Chemical Synthesis and Analog Design of Isonerylgeraniol 18 Oic Acid
Strategies for Total Synthesis of Isonerylgeraniol-18-oic acid
A total synthesis of this compound would require the construction of its bicyclic core and the stereocontrolled introduction of its various functional groups.
A plausible retrosynthetic analysis of this compound would involve disconnecting the molecule at key positions to identify simpler, readily available starting materials. The primary disconnections for the carbon skeleton could involve a Diels-Alder reaction or a cationic cyclization cascade, common strategies for the formation of decalin ring systems found in many diterpenes.
One potential retrosynthetic pathway could start by disconnecting the side chain at C9. Further disconnection of the bicyclic core via a hypothetical intramolecular Diels-Alder reaction would lead to a functionalized acyclic precursor. Alternatively, a biomimetic approach could be envisioned, starting from an acyclic precursor like geranylgeraniol (B1671449), which could undergo an acid-catalyzed cyclization to form the labdane (B1241275) skeleton.
Key Hypothetical Disconnections:
| Disconnection Point | Resulting Fragments/Precursors | Synthetic Strategy |
| C9-C11 bond | A bicyclic core and a side-chain building block | Late-stage side chain introduction |
| Intramolecular Cyclization | Acyclic polyene precursor | Biomimetic-type cyclization |
| Intermolecular [4+2] Cycloaddition | A substituted diene and a dienophile | Convergent synthesis of the decalin core |
The stereochemistry of this compound at multiple chiral centers necessitates the use of stereoselective or stereospecific reactions. Asymmetric catalysis and the use of chiral auxiliaries would be crucial. For instance, a stereoselective reduction of a ketone could establish the stereocenter of a hydroxyl group. Enantioselective total syntheses of other complex molecules like (+)-lysergic acid have utilized palladium-catalyzed domino cyclizations to control stereochemistry, a strategy that could potentially be adapted. nih.gov
Stereoselective synthesis can be defined as a reaction in which one or more new elements of chirality are formed, leading to an unequal amount of stereoisomeric products. nih.gov The development of such routes for this compound would likely involve:
Substrate-controlled reactions: Utilizing the existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions.
Reagent-controlled reactions: Employing chiral reagents or catalysts to induce stereoselectivity. Examples include asymmetric epoxidation or hydrogenation.
Chiral pool synthesis: Starting from a readily available enantiopure natural product that already contains some of the required stereocenters.
The synthesis of a multifunctional molecule like this compound would undoubtedly require the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified.
The hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether (Bn), which are common choices in natural product synthesis. The carboxylic acid could be protected as an ester, for example, a methyl or ethyl ester, which can be cleaved under mild basic conditions. An orthogonal protecting group strategy would be essential to allow for the selective deprotection of one functional group in the presence of others. nih.govnih.gov
Common Protecting Groups in Diterpene Synthesis:
| Functional Group | Protecting Group | Deprotection Conditions |
| Alcohol (Primary/Secondary) | Tert-butyldimethylsilyl (TBDMS or TBS) ether | Fluoride ion (e.g., TBAF) |
| Benzyl (Bn) ether | Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) |
Functional group interconversions, such as the oxidation of an alcohol to a carboxylic acid or the reduction of an ester to an alcohol, would be key steps in the synthetic sequence.
Semi-Synthesis Approaches from Related Natural Product Scaffolds
Given the structural complexity of this compound, a semi-synthetic approach starting from a more abundant, structurally related natural product could be a more practical alternative to total synthesis. Labdane diterpenes, such as manool (B191784) or sclareol, which possess the same bicyclic core, are attractive starting materials. researchgate.net The semi-synthesis of other labdane diterpenes has been successfully demonstrated. nih.govtandfonline.com
For instance, a potential semi-synthetic route could involve the chemical modification of the side chain of a readily available labdane diterpene to introduce the specific functionality of this compound. This might involve selective oxidations, reductions, and carbon-carbon bond-forming reactions. The synthesis of various labdane diterpene metabolites has been achieved from manool. researchgate.net
Derivatization and Structural Modification of this compound
The carboxylic acid moiety of this compound is a prime target for derivatization to create analogs with potentially modified biological activities.
The carboxylic acid can be converted into a wide range of esters and amides through standard coupling reactions. These derivatizations can alter the polarity, lipophilicity, and metabolic stability of the parent compound.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The use of dried Dowex H+/NaI has also been reported as a green and efficient method for esterification. nih.gov
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent such as HATU or HOBt/EDC, followed by reaction with a primary or secondary amine. researchgate.netnih.gov Direct amidation of carboxylic acids with amines under microwave irradiation using silica (B1680970) gel as a solid support has also been described as an improved and green methodology. rsc.org The synthesis of amide analogues of other diterpenoids has been shown to be a viable strategy for generating new bioactive compounds. researchgate.net
Hypothetical Derivatives of this compound:
| Derivative Type | Reactant | Potential Coupling Reagent | Resulting Functional Group |
| Methyl Ester | Methanol | DCC/DMAP | -COOCH₃ |
| Ethyl Ester | Ethanol | Sulfuric Acid | -COOCH₂CH₃ |
| Benzyl Amide | Benzylamine | HATU | -CONHCH₂Ph |
| Morpholine Amide | Morpholine | EDC/HOBt | -CON(CH₂CH₂)₂O |
Modifications of Alkene Moieties and Hydroxyl Groups
Modifications of the alkene moieties and the terminal hydroxyl group in the this compound backbone are key strategies for creating a diverse range of analogs. These modifications can influence the molecule's polarity, metabolic stability, and interaction with biological targets.
One common modification is the selective oxidation of the terminal alcohol to an aldehyde or carboxylic acid. The synthesis of nerylgeraniol-18-oic acid, a structurally related compound, has been achieved from geraniol. This process involves a series of steps including epoxidation, rearrangement to an allylic alcohol, and subsequent oxidation to the carboxylic acid. tandfonline.com
The double bonds within the linear chain offer multiple sites for functionalization. Epoxidation of the double bonds, followed by ring-opening reactions, can introduce new stereocenters and functional groups. For instance, chemoenzymatic epoxidation of terpenes using enzymes like Novozym 435 with hydrogen peroxide as an oxidant provides a green alternative to traditional methods using meta-chloroperoxybenzoic acid (mCPBA). cardiff.ac.uk
Another approach involves the selective methylation of unactivated alkenes using engineered methyltransferases. This biocatalytic method allows for the introduction of methyl groups at specific positions on the terpene scaffold, which can be challenging to achieve through traditional chemical synthesis.
The hydroxyl group can also be a target for modification. Esterification of terpene alcohols with various carboxylic acids has been shown to enhance their biological activity. Biocatalytic esterification using lipases is an effective method for this transformation. nih.gov The resulting esters can exhibit altered pharmacokinetic properties and potency.
The table below summarizes some common modifications applied to linear terpenes, which could be hypothetically applied to this compound.
| Modification Type | Reagents/Method | Potential Outcome |
| Alkene Epoxidation | mCPBA or Chemoenzymatic (e.g., Novozym 435, H₂O₂) | Introduction of epoxide rings, which can be further functionalized. |
| Alkene Methylation | Engineered Methyltransferases, S-adenosyl-L-methionine | Selective C-methylation of unactivated double bonds. |
| Hydroxyl Esterification | Carboxylic acids, Biocatalysis (e.g., Lipases) | Formation of ester analogs with potentially enhanced activity. |
| Hydroxyl Oxidation | Various oxidizing agents (e.g., PDC, PCC) | Conversion of the primary alcohol to an aldehyde or carboxylic acid. |
| Alkene Hydroamination | Homogeneous or heterogeneous catalysts, Ammonia/Amines | Introduction of amino groups at the double bonds. mdpi.com |
Synthesis of Conformationally Restricted Analogs
Linear terpenes like this compound are highly flexible molecules. Restricting their conformation through cyclization or the introduction of rigid structural elements can lead to analogs with increased receptor affinity and selectivity. This is because a more rigid structure reduces the entropic penalty upon binding to a target. rsc.org
One common strategy to create conformationally restricted analogs is through intramolecular cyclization reactions. Terpene cyclases are enzymes that catalyze the complex cyclization of linear isoprenoid precursors in nature. nih.govnih.gov These enzymatic reactions can be mimicked in the laboratory using various chemical methods. For example, acid-catalyzed cyclization can induce the formation of cyclic structures. Lewis acids are often employed to initiate these transformations. numberanalytics.com
Another approach involves the use of transition metal-catalyzed reactions. For instance, the Pauson-Khand reaction can be used to construct bicyclic systems from appropriate enyne precursors. Additionally, ring-closing metathesis (RCM) has been a powerful tool for the synthesis of cyclic terpenes.
Supramolecular chemistry offers an innovative approach to control the conformation of linear terpenes during cyclization. Encapsulating the linear precursor within a supramolecular catalyst can pre-organize it into a specific conformation, leading to a more selective cyclization outcome. rsc.org
Biocatalysis using engineered squalene-hopene cyclases (SHCs) has also shown promise in the stereocontrolled cyclization of linear terpenes, providing access to a variety of chiral cyclic scaffolds. researchgate.net
The table below outlines some strategies for the synthesis of conformationally restricted analogs of linear terpenes.
| Cyclization Strategy | Method/Catalyst | Potential Analog Structure |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acids (e.g., AlCl₃, BF₃) | Monocyclic or bicyclic terpene structures. |
| Transition Metal Catalysis | Pauson-Khand Reaction, Ring-Closing Metathesis | Fused ring systems and macrocycles. |
| Supramolecular Catalysis | Resorcinarene capsules | Selective formation of specific cyclized products. rsc.org |
| Biocatalysis | Engineered Terpene Cyclases (e.g., SHCs) | Chiral mono- and polycyclic terpene scaffolds. researchgate.net |
Development of this compound Analog Libraries for Structure-Activity Relationship Studies
The systematic synthesis of analog libraries is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). For this compound, the development of such libraries would involve the targeted modification of its different structural components to understand their contribution to biological activity.
A key publication in this area describes the efficient synthesis and biological evaluation of demethylated geranylgeranoic acid (GGA) analogs. nih.govelsevierpure.com This study revealed that the position of methyl groups on the polyene system plays a crucial role in regulating gene transcription and apoptosis-inducing activity. elsevierpure.com Such findings provide a roadmap for designing analogs of this compound.
An analog library for this compound would likely focus on modifications at several key positions:
The Carboxylic Acid Terminus: Conversion to esters, amides, or other bioisosteres to probe the importance of the acidic functionality.
The Alkene Moieties: Saturation, epoxidation, or introduction of different substituents to investigate the role of the double bonds in target binding.
The Methyl Groups: Demethylation or introduction of other alkyl groups to understand steric and electronic effects.
The Linear Chain: Introduction of conformational constraints through cyclization, as discussed in the previous section.
The table below illustrates a hypothetical SAR study for a series of this compound analogs.
| Analog Modification | Rationale | Predicted Effect on Activity |
| Esterification of Carboxylic Acid | Modify polarity and cell permeability. | May increase or decrease activity depending on the target. |
| Saturation of C6-C7 double bond | Remove planarity and potential for pi-stacking interactions. | Likely to decrease activity if the double bond is involved in binding. |
| Demethylation at C3 | Probe steric tolerance at this position. | Could enhance binding if the methyl group causes steric hindrance. elsevierpure.com |
| Cyclization of the chain | Reduce conformational flexibility. | May increase affinity and selectivity. |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of terpenes and their derivatives is an area where these principles can have a significant impact, moving away from reliance on petrochemicals and harsh reagents. numberanalytics.com
Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:
Use of Renewable Feedstocks: Terpenes themselves are naturally derived and represent a renewable starting material. Utilizing readily available terpenes from biomass is a fundamental aspect of a green synthetic approach. researchgate.net
Biocatalysis: The use of enzymes, such as lipases for esterification, oxidases for selective oxidation, and terpene cyclases for cyclization, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.netnih.gov These reactions are often performed in aqueous media under mild conditions.
Catalytic Reactions: Employing catalytic reagents in place of stoichiometric ones minimizes waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. tandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents.
For example, the enzymatic epoxidation of terpenes using hydrogen peroxide is a greener alternative to using mCPBA, which generates a stoichiometric amount of chlorinated waste. cardiff.ac.uk Similarly, the use of biocatalysts for the glycosylation of terpenoids can replace complex chemical protection-deprotection steps. nih.gov
The table below highlights some green chemistry approaches relevant to terpene synthesis.
| Green Chemistry Principle | Application in Terpene Synthesis | Example |
| Renewable Feedstocks | Use of naturally occurring terpenes as starting materials. | Synthesis starting from geraniol. tandfonline.com |
| Biocatalysis | Enzymatic reactions for specific transformations. | Lipase-catalyzed esterification of terpene alcohols. nih.gov |
| Heterogeneous Catalysis | Use of solid acid or metal catalysts for transformations. | Cycloaddition reactions using solid acid catalysts. researchgate.net |
| Safer Solvents | Replacement of chlorinated solvents. | Use of water or bio-based solvents in enzymatic reactions. |
| Atom Economy | Designing addition reactions over substitution or elimination. | Catalytic hydroamination or hydroformylation of alkenes. mdpi.com |
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Mechanistic Investigations of Biological Activities of Isonerylgeraniol 18 Oic Acid
Modulation of Metabolic Pathways by Isonerylgeraniol-18-oic acid
No specific studies were found that investigated the effects of this compound on ATP-Citrate Lyase (ACL) or Acetyl-CoA Carboxylase 1 (ACC1). These enzymes are crucial in cellular metabolism, particularly in the synthesis of fatty acids.
Inhibition of ATP-Citrate Lyase (ACL) Activity in Cellular Systems
There is currently no scientific evidence available to suggest that this compound inhibits ATP-Citrate Lyase (ACL) activity. ACL is a key enzyme that links carbohydrate and lipid metabolism by converting citrate (B86180) into acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. mdpi.comnih.gov Inhibition of ACL is a therapeutic strategy for conditions like dyslipidemia and certain cancers. mdpi.comnih.gov For instance, bempedoic acid is a known ACL inhibitor approved for treating hyperlipemia. mdpi.comresearchgate.net However, research has not yet explored the potential of this compound in this context.
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) Activity in Cellular Systems
Similarly, no data exists in the available literature regarding the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) by this compound. ACC1 catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in de novo fatty acid synthesis. ucl.ac.ukwikipedia.org The inhibition of ACC1 is a target for managing metabolic diseases like type 2 diabetes and certain cancers. ucl.ac.uk Various natural and synthetic compounds have been identified as ACC inhibitors, but this compound is not among them based on current research. ucl.ac.ukmedchemexpress.com
Molecular Mechanisms Underlying Enzyme Inhibition
Without evidence of enzyme inhibition, the molecular mechanisms for this compound cannot be described.
Cellular Pharmacological Profiling of this compound
The cellular pharmacological profile of this compound, including its impact on cell growth and death, remains uninvestigated in the scientific literature.
Impact on Cellular Proliferation and Viability in In Vitro Models
No studies were found that evaluated the specific impact of this compound on cellular proliferation or viability in in vitro models. While other compounds isolated from Thuja orientalis have been tested for cytotoxicity against various cancer cell lines, the specific results for this compound have not been reported. researchgate.net Research on other organic acids has shown that they can influence cell proliferation, but these findings cannot be directly extrapolated to this compound. nih.gov
Induction of Apoptosis and Cell Cycle Modulation Mechanisms
There is no available research on whether this compound can induce apoptosis or modulate the cell cycle. The induction of apoptosis and the regulation of the cell cycle are critical mechanisms for controlling cell populations and are key targets in cancer therapy. nih.govmdpi.com Numerous natural compounds have been shown to exert their anticancer effects through these pathways. nih.govmdpi.com However, the potential for this compound to act via these mechanisms has not been explored.
Anti-inflammatory Effects at the Cellular and Molecular Level
This compound is being investigated for its potential anti-inflammatory properties, which are thought to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules. texilajournal.commdpi.com The molecular mechanisms underlying these effects are a subject of ongoing research, with a focus on pathways that are commonly dysregulated in inflammatory conditions.
One of the primary mechanisms by which compounds exert anti-inflammatory effects is through the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. oncotarget.com This pathway plays a crucial role in the transcription of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oncotarget.comfrontiersin.org Inhibition of the NF-κB pathway can therefore lead to a reduction in the production of these inflammatory mediators. mdpi.com
Another important signaling cascade in the inflammatory response is the mitogen-activated protein kinase (MAPK) pathway. texilajournal.com The MAPK family, which includes p38, JNK, and ERK, is activated by various extracellular stimuli, including inflammatory signals. oncotarget.com Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. oncotarget.com Some anti-inflammatory agents have been shown to specifically inhibit the phosphorylation and activation of p38 MAPK, thereby downregulating the production of pro-inflammatory cytokines. mdpi.com
Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in inflammation and is a target for anti-inflammatory therapies. mdpi.com This pathway is activated by cytokines and growth factors and plays a critical role in immune cell function. mdpi.com
The anti-inflammatory actions of some natural compounds are also linked to their ability to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. mdpi.com Activation of these pathways can lead to the inhibition of reactive oxygen species (ROS) production and the subsequent blockage of NF-κB and NLRP3 inflammasome activation. mdpi.com
Table 1: Key Signaling Pathways and Molecules in Inflammation
| Pathway/Molecule | Role in Inflammation | Potential Effect of this compound |
| NF-κB | Transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) oncotarget.com | Inhibition of activation |
| MAPK (p38, JNK, ERK) | Regulation of inflammatory gene expression oncotarget.com | Inhibition of phosphorylation and activation |
| JAK/STAT | Regulation of immune cell function mdpi.com | Modulation of pathway activity |
| PPARγ | Inhibition of ROS production and NF-κB activation mdpi.com | Activation of the pathway |
| Nrf2 | Inhibition of ROS production and NF-κB activation mdpi.com | Activation of the pathway |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Mediate and amplify the inflammatory response oncotarget.comfrontiersin.org | Reduction in production |
Antimicrobial Mechanisms of Action in Cell-Based Assays
The antimicrobial mechanisms of natural compounds like this compound are multifaceted and often involve the disruption of essential microbial cellular processes. Research into these mechanisms typically utilizes cell-based assays to observe the direct effects of the compound on microbial cells. nih.gov
A primary target for many antimicrobial agents is the microbial cell membrane. nih.govmdpi.com The integrity of the cell membrane is crucial for microbial survival, and its disruption can lead to cell death. The amphipathic nature of some compounds, possessing both hydrophilic and hydrophobic regions, allows them to interact with and penetrate the lipid bilayer of bacterial membranes. mdpi.com This interaction can lead to the formation of pores or channels, a mechanism described by models such as the "barrel-stave," "carpet," or "toroidal pore" models, ultimately causing leakage of intracellular contents and cell lysis. mdpi.com The presence of negatively charged components like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria can facilitate the initial electrostatic interaction with cationic antimicrobial compounds. nih.gov
Inhibition of cell wall synthesis is another critical mechanism of antimicrobial action. nih.gov The bacterial cell wall, composed of peptidoglycan, provides structural integrity and protection. Antibiotics that interfere with the enzymes involved in peptidoglycan synthesis, such as transpeptidases, can weaken the cell wall and lead to cell death. nih.gov
Furthermore, antimicrobial compounds can interfere with essential intracellular processes. nih.gov This includes the inhibition of protein synthesis by binding to ribosomal subunits and preventing the correct reading of mRNA codons. nih.gov Disruption of nucleic acid replication and transcription is another key mechanism, where compounds may inhibit enzymes like DNA gyrase, which is necessary for bacterial DNA replication and cell division. nih.gov Some compounds can also bind directly to bacterial DNA or RNA, preventing their normal function. mdpi.com
Antioxidant Activities and Cellular Redox Regulation
The antioxidant activities of compounds like this compound are crucial for mitigating cellular damage caused by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. farmaciajournal.com Low, physiological concentrations of ROS can act as signaling molecules, but excessive levels can damage cellular components like lipids, proteins, and nucleic acids. nih.gov
Antioxidant compounds can exert their effects through various mechanisms. They may directly scavenge free radicals, thereby neutralizing their damaging potential. Additionally, they can influence cellular redox homeostasis by regulating the expression and activity of antioxidant enzymes. nih.gov The cellular redox state is maintained by a complex network of antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). nih.govmdpi.com
A key regulatory pathway in the cellular antioxidant response is the Nrf2 pathway. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of antioxidant and detoxifying enzymes. nih.gov The thioredoxin (Trx) system, another crucial component of cellular redox regulation, functions as a protein disulfide oxidoreductase to control the redox state of target proteins. mdpi.com
The interplay between pro-oxidant and antioxidant conditions influences essential cellular functions, including gene expression. farmaciajournal.com Redox-sensitive transcription factors, whose activity is controlled by the cellular thiol redox status, play a vital role in this regulatory process. farmaciajournal.com
Table 2: Cellular Antioxidant Systems and Regulatory Pathways
| System/Pathway | Function |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. |
| Glutathione (GSH) | A major non-enzymatic antioxidant and cofactor for GPx. nih.gov |
| Nrf2 Pathway | Regulates the expression of antioxidant and detoxifying enzymes. nih.govmdpi.com |
| Thioredoxin (Trx) System | Controls the redox state of target proteins. mdpi.com |
Investigation of Molecular Targets and Ligand-Target Interactions
Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for its potential development as a therapeutic agent. nih.govplos.org This process involves a range of experimental and computational techniques.
Receptor Binding Assays and Target Identification
Receptor binding assays are a cornerstone in drug discovery for identifying and characterizing the interaction between a ligand, such as this compound, and its target protein or receptor. giffordbioscience.com These assays are crucial for determining the binding affinity of a compound, which is a key predictor of its potency. giffordbioscience.combmglabtech.com
Various formats of binding assays are employed, including those that use radiolabeled ligands (radioligand binding assays) and non-radioactive methods like fluorescence polarization and time-resolved fluorescence. nih.govrevvity.com The primary goal is to measure the amount of ligand that specifically binds to the receptor. nih.gov Key parameters derived from these assays include the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor (a lower Kd signifies higher affinity), and the maximum number of binding sites (Bmax). giffordbioscience.com
Competitive binding assays are particularly useful for screening large libraries of compounds. bmglabtech.com In this format, an unlabeled test compound competes with a labeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. giffordbioscience.com From the IC50, the inhibition constant (Ki) can be calculated, which represents the potency of the inhibitor. giffordbioscience.com
Target identification can also be approached using in silico methods. biorxiv.orgarxiv.org These computational techniques predict potential protein targets for a given small molecule based on structural similarity of binding sites or ligand features. plos.orgbiorxiv.org These predictions can then be validated experimentally using binding assays. biorxiv.org
Protein-Ligand Interaction Studies (e.g., SPR, ITC)
To gain a deeper understanding of the binding event, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govnih.govxantec.com These methods provide detailed information about the kinetics and thermodynamics of the interaction between a ligand and its protein target. nih.govnih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time binding events. xantec.combiorxiv.org One of the interacting partners (the ligand or the protein) is immobilized on a sensor chip, and the other partner (the analyte) flows over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a response. biorxiv.org SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. giffordbioscience.com
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. nih.govresearchgate.net This technique does not require immobilization or labeling of the interacting molecules. nih.gov A single ITC experiment can determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govresearchgate.net This information is invaluable for understanding the driving forces behind the interaction. nih.gov
Table 3: Comparison of SPR and ITC for Protein-Ligand Interaction Studies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding biorxiv.org | Measures heat changes upon binding nih.gov |
| Labeling | Label-free xantec.com | Label-free nih.gov |
| Immobilization | One partner is immobilized xantec.com | Both partners are in solution nih.gov |
| Primary Data | Association rate (kon), Dissociation rate (koff) giffordbioscience.com | Binding affinity (Ka), Enthalpy (ΔH), Stoichiometry (n) nih.gov |
| Derived Data | Equilibrium dissociation constant (Kd) | Gibbs free energy (ΔG), Entropy (ΔS) nih.gov |
| Throughput | Moderately high xantec.com | Lower |
Gene Expression Profiling and Proteomic Analysis in Response to this compound
To investigate the broader cellular effects of a compound, global analyses of gene and protein expression are conducted. These approaches provide insights into the cellular pathways and networks that are modulated by the compound. nih.govelifesciences.org
Gene expression profiling , often performed using techniques like microarrays or RNA sequencing (RNA-Seq), measures the changes in the abundance of thousands of messenger RNA (mRNA) transcripts simultaneously. elifesciences.org By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers can identify differentially expressed genes (DEGs). nih.gov Enrichment analysis of these DEGs can then reveal the biological pathways and processes that are significantly affected by the compound. nih.gov
Proteomic analysis complements gene expression studies by examining changes at the protein level. openveterinaryjournal.commdpi.com Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to identify and quantify thousands of proteins in a sample. mdpi.comfrontiersin.org This allows for the identification of differentially expressed proteins (DEPs) in response to treatment with this compound. nih.gov
Pre-clinical In Vivo Studies for Mechanistic Elucidation (excluding therapeutic efficacy in humans)
The in vivo investigation of this compound and its related forms, such as its racemate NPT 15392, has been pivotal in understanding its biological effects within a complex living system. Animal models provide a crucial platform for exploring the pharmacodynamics and systemic responses that are not observable in in vitro settings. researchgate.net Diterpenes and diterpenoids, the class of compounds to which this compound belongs, are known for a wide array of biological activities, including anti-inflammatory and immunomodulatory actions, which necessitates in vivo evaluation to understand their mechanisms. nih.gov
Pharmacodynamic (PD) markers are essential for quantifying the biological effect of a compound on the body. For this compound's racemate, NPT 15392, studies in rat models have identified specific immune responses as key pharmacodynamic markers.
One of the primary markers identified is the Delayed-Type Hypersensitivity (DTH) reaction. The DTH response is a measure of cell-mediated immunity. In a study assessing multiple immune responses in rats, treatment with NPT 15392 resulted in a significantly enhanced DTH reaction at a dose of 0.1 mg/kg. nih.gov This indicates that the compound can stimulate this specific arm of the immune system.
Other potential, though not significantly altered in the referenced study, pharmacodynamic markers that were assessed following NPT 15392 administration include:
Natural Killer Cell (NKC) cytotoxicity
Specific antibody synthesis
Production of immunoregulatory cytokines such as Interleukin 1 (IL-1), Interleukin 2 (IL-2), and Prostaglandin E2 (PGE2) nih.gov
While thymus weights and antibody production were not significantly affected by NPT 15392 in this particular study, the significant modulation of the DTH response serves as a valuable in vivo marker of its biological activity. nih.gov
Table 1: Pharmacodynamic Marker Response to NPT 15392 in Rats Interactive table: Click on headers to sort.
| Pharmacodynamic Marker | Dosage (mg/kg) | Outcome | Significance |
|---|---|---|---|
| Delayed-Type Hypersensitivity (DTH) | 0.1 | Enhanced Reaction | Significant |
| Delayed-Type Hypersensitivity (DTH) | 1.0 | Not Reported | - |
| Natural Killer Cell (NKC) Cytotoxicity | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Antibody Production | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Interleukin 1 (IL-1) Production | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Interleukin 2 (IL-2) Production | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Prostaglandin E2 (PGE2) Synthesis | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Spleen Weight | 0.1, 1.0 | Not Significantly Altered | Not Significant |
| Thymus Weight | 0.1, 1.0 | Not Significantly Altered | Not Significant |
Data sourced from a study on concomitant immune responses in rats. nih.gov
The systemic biological response to this compound, specifically its racemate NPT 15392, has been characterized as a general immunostimulant in rats, albeit with a degree of selectivity. nih.gov The primary systemic effect observed is the enhancement of cell-mediated immunity, as evidenced by the potentiation of the DTH reaction. nih.gov
The study on NPT 15392 demonstrated that while it acts as an immunostimulant, it is also differentially immunoselective. Unlike other tested immunomodulators in the same study, NPT 15392's significant effect was focused on the DTH response without a concurrent significant impact on humoral immunity (antibody production) or the activity of Natural Killer Cells at the tested doses. nih.gov This suggests a targeted modulation of specific immune pathways rather than a broad, non-specific activation of the entire immune system.
The lack of significant alteration in the production of IL-1, IL-2, and PGE2 by splenocytes from rats treated with NPT 15392 suggests that its mechanism of enhancing the DTH response may not be directly mediated through the systemic upregulation of these specific cytokines. nih.gov This points towards a more nuanced mechanism of action, potentially involving other signaling pathways or direct effects on T-lymphocyte populations responsible for the DTH reaction.
Table 2: Systemic Immune Response Modulation by NPT 15392 in Rats Interactive table: Click on a row to highlight.
| Immune System Component | Response to NPT 15392 (0.1 mg/kg) | Implied Pathway Modulation |
|---|---|---|
| Cell-Mediated Immunity (DTH) | Significantly Enhanced | Stimulation of T-cell mediated pathways |
| Humoral Immunity (Antibody Synthesis) | No Significant Alteration | No significant modulation of B-cell activation pathways |
| Innate Immunity (NKC Cytotoxicity) | No Significant Alteration | No significant direct activation of NK cells |
| Cytokine Production (IL-1, IL-2, PGE2) | No Significant Alteration | Mechanism likely independent of systemic IL-1, IL-2, or PGE2 upregulation |
Based on findings from in vivo rat studies. nih.gov
As of the current available scientific literature, there are no specific studies detailing the metabolic fate, including the absorption, distribution, metabolism, and excretion (ADME), of this compound in animal models. Understanding the metabolic pathways and tissue distribution is a critical component for providing mechanistic insight into how a compound reaches its site of action and how it is cleared from the body. mdpi.commdpi.com
General principles of the metabolism of other complex natural compounds, such as other terpenoids, have been investigated in animal models. mdpi.com These studies often reveal extensive metabolism in the liver and gut, with metabolites excreted in urine and feces. mdpi.com However, without specific data for this compound, any discussion of its metabolic fate would be speculative. Further research utilizing techniques like radiolabeling and mass spectrometry in animal models would be necessary to elucidate its pharmacokinetic profile and how its metabolism influences its biological activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Isonerylgeraniol 18 Oic Acid and Its Analogs
Identification of Key Pharmacophoric Elements for Biological Activity
The biological activity of a molecule like Isonerylgeraniol-18-oic acid is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, which constitute its pharmacophore. For a linear diterpene, key pharmacophoric elements would likely include:
The Carboxylic Acid Group: This acidic moiety is a strong candidate for forming hydrogen bonds or ionic interactions with biological targets, such as the active sites of enzymes or receptors. Its presence is often crucial for the biological activities of many organic acids.
The Hydroxyl Group: The primary alcohol at the opposite end of the molecule can also participate in hydrogen bonding, acting as either a donor or an acceptor.
The Double Bond Stereochemistry: The cis and trans configurations of the double bonds in the geranylgeraniol (B1671449) backbone are critical. For instance, the difference between neryl (Z-isomer) and geranyl (E-isomer) structures can lead to significant variations in biological activity due to altered molecular shape and fit with a target.
In the absence of direct studies on this compound, we can look at research on other diterpenoids where modifications to these groups have led to significant changes in activity. For example, studies on resin acids have shown that the presence and orientation of hydroxyl and carboxylic acid groups are critical for their antimicrobial properties. ebiohippo.com
Rational Design of this compound Derivatives with Enhanced Potency or Selectivity
The rational design of more potent or selective derivatives of this compound would involve systematically modifying its structure based on an understanding of its pharmacophore. Potential strategies could include:
Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide would alter its polarity and hydrogen bonding capacity, which could modulate its interaction with a target and its pharmacokinetic properties.
Modification of the Hydroxyl Group: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester, to probe the importance of this hydrogen-bonding feature.
Alterations to the Isoprenoid Backbone: The length of the carbon chain could be varied, or the double bonds could be saturated or epoxidized to explore the impact of lipophilicity and conformational flexibility on activity.
Introduction of Aromatic Rings: Incorporating aromatic moieties could introduce new binding interactions, such as pi-stacking, potentially leading to enhanced affinity for a target.
A hypothetical design strategy is outlined in the table below:
| Parent Compound | Modification | Rationale | Potential Impact |
| This compound | Esterification of the carboxylic acid | Increase lipophilicity, alter hydrogen bonding | Enhanced cell permeability, modified target binding |
| This compound | Oxidation of the terminal alcohol | Introduce new hydrogen bonding capabilities | Altered target specificity or potency |
| This compound | Saturation of a double bond | Reduce conformational flexibility | Increased selectivity for a specific target conformation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound analogs, a QSAR study would typically involve:
Data Set Generation: Synthesizing a library of analogs with systematic structural variations.
Biological Testing: Evaluating the biological activity of each analog in a relevant assay.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the observed biological activity.
While no specific QSAR models for this compound are available, such models have been successfully developed for other classes of diterpenes to predict their activities and guide the design of new, more potent compounds.
Influence of Stereochemistry and Conformation on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. For this compound, key stereochemical considerations include:
Double Bond Isomerism: The cis (neryl) and trans (geranyl) configurations of the double bonds create distinct molecular shapes. It is highly probable that a biological target would exhibit a preference for one isomer over the other.
Chiral Centers: Although this compound itself is achiral, the introduction of chiral centers through modification (e.g., epoxidation of a double bond) would result in enantiomers or diastereomers that could have vastly different biological activities. Research on other compounds has consistently shown that different enantiomers can have different potencies, mechanisms of action, and even toxicities.
The high flexibility of linear diterpenes means they can adopt numerous conformations in solution. mdpi.com The biologically active conformation—the specific shape the molecule adopts when it binds to its target—may be only one of many possible conformations. Understanding this is crucial for rational drug design.
Computational Docking and Molecular Dynamics Simulations for Target Engagement
In the absence of an identified biological target for this compound, this section remains speculative. However, if a target were to be identified (e.g., a specific enzyme or receptor), computational techniques could provide invaluable insights into their interaction:
Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound and its analogs within the active site of the target protein. This would help to visualize the key interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for binding.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of the this compound-target complex over time. ull.es This would provide information on the stability of the binding, the role of water molecules in the binding site, and any conformational changes that occur in the protein or the ligand upon binding.
Studies on other linear diterpenes have utilized Density Functional Theory (DFT) calculations to aid in structure elucidation and to predict their properties, highlighting the power of computational methods in this field. mdpi.comresearchgate.net
Analytical and Bioanalytical Methodologies for Isonerylgeraniol 18 Oic Acid Research
Development of Chromatographic Methods for Quantification in Research Samples
Chromatographic techniques are central to the quantitative analysis of Isonerylgeraniol-18-oic acid, providing the necessary separation and detection capabilities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the quantification of this compound due to its high selectivity and sensitivity. A validated LC-MS/MS method would likely involve reversed-phase chromatography to separate the compound from other matrix components. mdpi.comresearchgate.net
A hypothetical LC-MS/MS method for this compound could employ a C18 column with a gradient elution. nih.govqmul.ac.uk The mobile phase might consist of water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol, also containing formic acid (Solvent B). mdpi.comlcms.cz The gradient would be optimized to ensure a sharp peak shape and adequate retention time for the analyte.
Detection would be performed using a triple quadrupole mass spectrometer in negative ion mode, as the carboxylic acid moiety is readily deprotonated. mdpi.com The validation of such a method would include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines.
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Linear gradient from 50% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Precursor ion (M-H)- to specific product ions |
| Dwell Time | 100 ms |
Due to the low volatility of this compound, derivatization is a necessary step for its analysis by gas chromatography-mass spectrometry (GC-MS). semanticscholar.org A common approach is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used for this purpose. sigmaaldrich.com
The resulting derivative can then be analyzed on a GC-MS system, typically equipped with a non-polar capillary column. acs.org The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule. researchgate.net
Table 2: Example GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Suggested Condition |
| Derivatization | |
| Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Reaction | Heat at 60-100°C for 1-4 hours |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-650 |
Spectrophotometric and Fluorometric Assays for In Vitro Detection
Currently, there is a lack of specific spectrophotometric or fluorometric assays developed exclusively for this compound. However, general assays for total terpenoids or acidic compounds could potentially be adapted. For instance, some colorimetric methods for detecting total terpenoids exist but would lack the specificity required for precise quantification in a mixture.
Fluorometric methods, while often more sensitive, would also require the development of a specific probe or labeling strategy that selectively interacts with this compound to produce a fluorescent signal. nih.gov Research in this area would be a valuable contribution to the analytical toolkit for this compound.
Immunoassays and Biosensor-Based Detection Systems for High-Throughput Screening
For high-throughput screening purposes, immunoassays and biosensors offer significant advantages in terms of speed and sample throughput. The development of a specific antibody against this compound would enable the creation of competitive enzyme-linked immunosorbent assays (ELISAs).
Biosensors represent another promising avenue. An enzymatic biosensor could be designed if an enzyme that specifically recognizes and acts on this compound is identified. mdpi.com Alternatively, an affinity-based biosensor could utilize a specific antibody or a synthetic receptor. nih.gov These biosensors could be based on various transduction principles, including electrochemical, optical (like surface plasmon resonance), or mass-based detection. nih.govmdpi.com
Sample Preparation Strategies for Complex Biological Matrices (e.g., cell lysates, animal tissues)
The accurate quantification of this compound in biological samples like cell lysates and animal tissues requires robust sample preparation to remove interfering substances. A common approach involves an initial homogenization of the tissue, followed by extraction.
Liquid-liquid extraction (LLE) using an organic solvent is a straightforward method. For an acidic compound like this compound, adjusting the pH of the aqueous phase can enhance extraction efficiency. Solid-phase extraction (SPE) offers a more selective and cleaner sample. waters.com A reversed-phase SPE cartridge could be used to retain the compound while salts and other polar impurities are washed away. mdpi.com The compound would then be eluted with an organic solvent. For more complex matrices, a multi-step cleanup involving both LLE and SPE might be necessary. qmul.ac.uk
Quality Control and Validation Parameters for Analytical Methods in Research
To ensure the reliability of research data, any analytical method for this compound must be subject to stringent quality control and validation. astm.orgncasi.org Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity and Range: The concentration range over which the method provides a linear response.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day assays. mdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
Routine quality control measures should include the analysis of blanks, calibration standards, and quality control samples at different concentration levels with each batch of research samples. ncasi.org
Ecological and Environmental Role of Isonerylgeraniol 18 Oic Acid
Role in Plant Defense Mechanisms against Herbivores and Pathogens
While direct studies exclusively focusing on the effects of isolated Isonerylgeraniol-18-oic acid on specific herbivores and pathogens are limited, its role can be inferred from the broader chemical defense strategies of its source plants. Calocedrus species are known for their resistance to decay and insect attack, a characteristic attributed to their rich and diverse array of secondary metabolites, including a variety of terpenoids.
Extracts from Calocedrus formosana, which contain this compound among other compounds, have demonstrated notable antifungal and antitermitic activities. The essential oil from the leaves of C. formosana, for instance, has been shown to be effective against various fungal species and termites. This suggests that the chemical constituents of the plant, including diterpenoids like this compound, likely contribute to a synergistic defense mechanism.
Allelopathic Effects and Interactions with Surrounding Flora
One of the most clearly defined ecological roles of this compound is its allelopathic activity. Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Research has confirmed that this compound exhibits such properties.
In a bioassay-guided study of compounds isolated from the leaves of Calocedrus macrolepis var. formosana, this compound was identified as an allelopathic substance. Its inhibitory effects were tested on the radicle growth of several plant species. The results of these bioassays demonstrated a clear negative impact on the early growth stages of competing flora.
The table below summarizes the observed allelopathic effects of this compound on the radicle growth of three different plant species.
| Target Plant Species | Common Name | Effect on Radicle Growth |
| Lactuca sativa | Lettuce | Inhibited |
| Brassica oleracea | Chinese Cabbage | Inhibited |
| Raphanus acanthiformis | Radish | Inhibited |
This inhibitory action on the germination and seedling development of neighboring plants provides a competitive advantage to the plant producing this compound. By suppressing the growth of other species, the plant can secure more resources such as sunlight, water, and nutrients, thereby enhancing its own establishment and proliferation.
Contribution to Plant Adaptation and Stress Response
The production of specialized metabolites like diterpenoids is a key strategy for plant adaptation to various environmental stresses. While specific research on the role of this compound in stress response is not extensively documented, the functions of diterpenoids in other plant species provide a framework for its likely contributions.
Diterpenoids are known to be involved in plant responses to both biotic and abiotic stresses. For instance, the accumulation of certain diterpenoids can be induced by wounding, exposure to UV radiation, or attack by pathogens. These compounds can act as signaling molecules to activate defense pathways or as direct protective agents.
Environmental Fate and Degradation Pathways in Ecosystems
Upon being released into the soil, for example through leaf litter decomposition or root exudation, this compound will be subject to several processes. As an organic acid, it is likely to have some degree of water solubility, which would facilitate its transport in the soil profile. However, its relatively large and complex diterpenoid structure may limit its mobility.
The primary mechanism for the breakdown of such organic compounds in the soil is microbial degradation. Soil microorganisms, including bacteria and fungi, possess a vast array of enzymes capable of metabolizing complex organic molecules. It is expected that this compound would be utilized as a carbon source by certain microbial communities. The degradation pathway would likely involve initial oxidation and cleavage of the terpene skeleton, followed by further breakdown into smaller, more readily metabolizable molecules.
Future Research Directions and Translational Perspectives Mechanistic Focus
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of terpenoids, including diterpenes, originates from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. For diterpenes, geranylgeranyl diphosphate (B83284) (GGPP) is the direct C20 precursor, formed by the condensation of IPP and DMAPP. mdpi.comresearchgate.net Diterpene synthases (diTPSs) then catalyze the cyclization or modification of GGPP to generate the vast diversity of diterpene skeletons. mdpi.comresearchgate.net
In the context of Isonerylgeraniol-18-oic acid, a linear diterpene, its biosynthesis likely involves the action of specific diTPSs that prevent cyclization and instead facilitate the formation of an acyclic backbone. The functional identification of specialized diterpene synthases in the Cupressaceae family, to which Calocedrus belongs, reveals that these enzymes are often monofunctional. nih.gov This suggests a dedicated enzyme may be responsible for producing the linear scaffold of this compound.
Future research should focus on:
Identifying and characterizing the specific diTPS(s) from Calocedrus microlepic var. formosana responsible for the synthesis of the isonerylgeraniol scaffold. This would involve gene cloning and heterologous expression in systems like E. coli or yeast. nih.gov
Elucidating the subsequent enzymatic modifications , such as the oxidation steps required to form the carboxylic acid at position 18. This likely involves cytochrome P450 monooxygenases (CYPs), which are known to play a crucial role in the functional diversification of terpenoids. db-thueringen.de
Investigating the regulation of the biosynthetic pathway in response to environmental or developmental cues in Calocedrus microlepic var. formosana.
Novel Synthetic Methodologies for Accessing Diverse this compound Scaffolds
The chemical synthesis of terpenoids is a complex field, and developing efficient routes to novel scaffolds is crucial for generating analogs for structure-activity relationship (SAR) studies. mcmaster.ca For linear diterpenes like this compound, synthetic strategies could focus on stereoselective construction of the acyclic chain and introduction of functional groups.
Key areas for future synthetic exploration include:
Development of concise and stereoselective total syntheses of this compound. This would provide a reliable source of the compound for biological testing and serve as a platform for generating derivatives. Strategies could involve leveraging known reactions like the Claisen rearrangement for stereospecific carbon-carbon bond formation. acs.org
Combinatorial biosynthesis approaches in engineered microorganisms could be employed to produce a library of this compound analogs. biorxiv.org By expressing different diTPSs and CYPs in a yeast or bacterial host, a diverse set of novel diterpenoids could be generated. biorxiv.org
Function-oriented synthesis , where the synthetic route is designed to readily produce analogs that can probe specific biological interactions. acs.org
Identification of Additional Molecular Targets and Signaling Networks
While the specific molecular targets of this compound are unknown, many diterpenes exhibit anti-inflammatory and cytotoxic activities. nih.govnih.govresearchgate.net These effects are often mediated through the modulation of key signaling pathways.
A primary focus for future research should be the investigation of its potential anti-inflammatory properties. Many terpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govpsu.edu This pathway is a central regulator of inflammatory responses. nih.gov
Table 1: Potential Molecular Targets for this compound Based on Known Diterpene Activities
| Potential Target | Associated Pathway | Potential Biological Effect | Reference |
|---|---|---|---|
| NF-κB | Inflammation | Anti-inflammatory | nih.govpsu.edu |
| COX-2 | Inflammation | Anti-inflammatory | mdpi.com |
| 5-LOX | Inflammation | Anti-inflammatory | nih.gov |
| Caspases | Apoptosis | Cytotoxic | nih.gov |
Future mechanistic studies should employ techniques such as:
Molecular docking simulations to predict the binding affinity of this compound to potential protein targets. mdpi.comresearchgate.net
In vitro enzyme inhibition assays to confirm direct interactions with targets like COX-2 and 5-LOX. nih.gov
Reporter gene assays to assess the effect on NF-κB pathway activation. mdpi.com
Western blot analysis to examine the expression levels of key proteins in relevant signaling cascades. psu.edu
Application of Advanced In Vitro Systems (e.g., Organoids, 3D Culture) for Mechanistic Studies
Traditional 2D cell cultures often fail to recapitulate the complex microenvironment of native tissues. azolifesciences.com Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant platform for studying the efficacy and mechanism of action of novel compounds. azolifesciences.comresearchgate.net
The application of these advanced systems to study this compound could provide significant insights:
Cytotoxicity screening using tumor organoids derived from different cancer types could reveal selective anti-cancer activity. researchgate.netnih.gov This approach allows for the testing of compounds on patient-derived tissues, which can be more predictive of clinical response. researchgate.net
Mechanistic studies in organoid co-culture models that include immune cells could elucidate the immunomodulatory effects of the compound in a more complex, tissue-like context. researchgate.net
Assessing toxicity in organoids derived from healthy tissues (e.g., liver or intestinal organoids) can provide early insights into potential off-target effects. azolifesciences.com
Table 2: Comparison of 2D and 3D Cell Culture Models for Compound Screening
| Feature | 2D Cell Culture | 3D Organoid/Spheroid Culture |
|---|---|---|
| Cell Morphology | Flattened, unnatural | More representative of in vivo morphology |
| Cell-Cell Interactions | Limited | Extensive and more physiological |
| Cell-Matrix Interactions | On artificial substrate | Within a 3D matrix, mimicking ECM |
| Physiological Relevance | Lower | Higher |
| Predictive Value | Often lower | Generally higher |
Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) for Holistic Understanding
A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies.
Genomic analysis of Calocedrus microlepic var. formosana could identify the gene clusters responsible for the biosynthesis of this compound and other related diterpenoids. sfu.ca
Metabolomic profiling of the plant can reveal the full spectrum of secondary metabolites and how their production is coordinated. researchgate.net
Transcriptomic and proteomic analysis of cells or organoids treated with this compound can identify global changes in gene and protein expression, providing clues about its mechanism of action and potential off-target effects. researchgate.net This approach has been successfully used to elucidate the cytotoxic mechanisms of other diterpenes. researchgate.net
Potential for this compound as a Chemical Probe or Lead Compound in Drug Discovery (Emphasis on mechanistic lead optimization, not clinical development)
Natural products often serve as excellent starting points for drug discovery, providing structurally diverse scaffolds that have been pre-validated by nature for biological activity. mdpi.comnih.gov this compound, with its unique linear diterpene structure, holds promise as both a chemical probe and a lead compound.
As a chemical probe , this compound could be used to investigate the function of specific biological targets once they are identified. Covalent chemical probes, in particular, can be powerful tools for elucidating signal transduction pathways. rsc.org
As a lead compound , it can be subjected to medicinal chemistry efforts to optimize its properties. danaher.combiobide.com This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity. danaher.combiobide.com Strategies for optimizing natural product leads include direct chemical modification of functional groups and structure-activity relationship-guided design. nih.gov The acyclic nature of this compound may offer synthetic advantages for creating a diverse library of analogs. mdpi.com
The journey from a newly discovered natural product to a well-understood chemical tool or a potential drug lead is a long but exciting one. For this compound, the path forward lies in a multidisciplinary approach that combines natural product chemistry, synthetic chemistry, molecular biology, and advanced cell culture techniques to unravel its biosynthetic origins and biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
